N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
This compound features a hybrid structure combining heterocyclic, hydroxyl, and amide functionalities. Key structural elements include:
- Hydroxyl group: Enhances hydrophilicity and hydrogen-bonding capacity.
- Ethanediamide linkage: A bis-amide moiety that may influence conformational rigidity and intermolecular interactions.
The compound’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and amide-based ligands.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-19-9-2-10-25(19)16-6-1-5-15(13-16)24-21(28)20(27)23-14-22(29,17-7-3-11-30-17)18-8-4-12-31-18/h1,3-8,11-13,29H,2,9-10,14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUDDPSQWCJJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and implications for drug development.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a furan ring, a thiophene ring, and a pyrrolidine moiety, which contribute to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 382.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.47 g/mol |
| CAS Number | 2034264-26-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of hydroxyl and sulfonamide groups allows for hydrogen bonding, while the furan and thiophene rings can engage in π-π stacking interactions with aromatic amino acids in target proteins. This interaction profile suggests potential as an inhibitor for various enzymes involved in disease processes.
Antimicrobial Activity
In preliminary studies, derivatives similar to this compound exhibited significant antimicrobial properties. For instance, compounds with furan and thiophene moieties have shown promising results against Gram-positive and Gram-negative bacteria, demonstrating an inhibition zone greater than 15 mm at concentrations of 100 µg/mL .
Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. In vitro assays against SARS-CoV-2 demonstrated that related compounds could inhibit viral replication with IC50 values ranging from 1.55 µM to 10.76 µM . This suggests that the compound may act as a non-peptidomimetic inhibitor, potentially targeting viral proteases.
Cytotoxicity
Cytotoxicity assessments revealed that the compound exhibits low toxicity in mammalian cell lines (Vero and MDCK), with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development .
Case Studies
- Study on Antiviral Efficacy : A study published in Nature explored the antiviral efficacy of compounds derived from furan and thiophene scaffolds against SARS-CoV-2. The study found that certain derivatives exhibited significant inhibition of viral protease activity, making them promising candidates for further development as antiviral agents.
- Antimicrobial Screening : A comprehensive screening of various derivatives against a panel of bacterial strains indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan and Thiophene Derivatives
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a, )
- Structure : Furan-2-yl carboxamide with a methyl ester.
- Key Differences : Lacks the thiophene, hydroxyl, and ethanediamide groups.
- Implications : Simpler structure reduces steric hindrance but limits hydrogen-bonding capacity compared to the target compound. The absence of thiophene may decrease lipophilicity and alter electronic properties .
N-(1-phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide (, Item 5)
- Structure : Furan-2-carboxamide linked to a piperidinyl-phenethyl group.
- Key Differences : Replaces the ethanediamide with a single carboxamide and lacks the hydroxyl and thiophene moieties.
- Implications : The piperidinyl-phenethyl group may enhance blood-brain barrier penetration, but the absence of a hydroxyl group could reduce solubility .
Hydroxy-Acetyl Amino Derivatives
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (, Example 6)
- Structure: Features a hydroxy-acetyl amino group on a phenyl ring.
- Key Differences : Contains a pyrazine-carboxamide core instead of ethanediamide and lacks thiophene.
- Implications : The hydroxy-acetyl group’s stereochemistry (separated into isomers in Examples 7–8) highlights the importance of spatial arrangement in bioactivity. The target compound’s hydroxyl group may similarly influence enantiomer-specific interactions .
Piperidine/Phenylamide Analogs
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (, Item 3)
- Structure : Indazole-carboxamide with a cyclohexylmethyl group.
- Key Differences : Replaces furan/thiophene with indazole and lacks the hydroxyl group.
- Implications : The indazole moiety may confer stronger π-π stacking interactions, but the absence of heterocyclic diversity could narrow target selectivity .
Research Findings and Implications
- Solubility vs. Bioavailability : The hydroxyl and ethanediamide groups likely improve aqueous solubility over piperidinyl-phenethyl analogs, but excessive polarity could limit membrane permeability .
- Synthetic Challenges : The compound’s complexity may require advanced coupling agents (e.g., HATU, as in ) and chiral separation techniques, similar to Example 6’s isomer resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
